molecular formula C8H5N3O B15211715 2H-Imidazo[4,5-E]benzoxazole CAS No. 933789-60-7

2H-Imidazo[4,5-E]benzoxazole

Cat. No.: B15211715
CAS No.: 933789-60-7
M. Wt: 159.14 g/mol
InChI Key: ACNQNJXQUDTPHA-UHFFFAOYSA-N
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Description

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is a heterocyclic compound that features both imidazole and oxazole rings fused to a benzene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzoxazole with various aldehydes or ketones in the presence of a catalyst. The reaction is often carried out in solvents such as ethanol or acetonitrile under reflux conditions .

Industrial Production Methods

Industrial production of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole may involve more scalable processes such as continuous flow synthesis. This method allows for the efficient production of large quantities of the compound while maintaining high purity and yield .

Chemical Reactions Analysis

Types of Reactions

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce imidazole derivatives .

Scientific Research Applications

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases or interact with DNA to exert its effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2H-Imidazo[4’,5’:5,6]benzo[1,2-d]oxazole is unique due to its specific ring fusion pattern, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound in drug discovery and development .

Properties

CAS No.

933789-60-7

Molecular Formula

C8H5N3O

Molecular Weight

159.14 g/mol

IUPAC Name

2H-imidazo[4,5-e][1,3]benzoxazole

InChI

InChI=1S/C8H5N3O/c1-2-6-8(11-4-12-6)7-5(1)9-3-10-7/h1-3H,4H2

InChI Key

ACNQNJXQUDTPHA-UHFFFAOYSA-N

Canonical SMILES

C1N=C2C(=CC=C3C2=NC=N3)O1

Origin of Product

United States

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